2-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
2-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound shares a similar benzoxazine core but has different substituents, leading to distinct biological activities.
Flumioxazin: A commercial herbicide that also contains a benzoxazine ring, but with different functional groups, making it effective in inhibiting protoporphyrinogen oxidase.
Uniqueness
2-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-butoxy-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-10-24-16-7-5-4-6-14(16)19(23)20-13-8-9-17-15(11-13)21-18(22)12-25-17/h4-9,11H,2-3,10,12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
MCPWLLXNUGQHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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